1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine - 1415719-63-9

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Catalog Number: EVT-1719107
CAS Number: 1415719-63-9
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules from readily available starting materials in a single pot. [, , , ]
  • Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, like water. This is a common approach to forming the pyrazole ring itself. [, , , ]
  • Cycloaddition Reactions: These reactions form cyclic compounds through the combination of a dipolar molecule with a multiple bond system. []
  • Reduction Reactions: These reactions are often used to convert functional groups within the pyrazole derivatives to desired forms. [, ]

Medicinal Chemistry:

  • Antitumor Activity: Several papers describe pyrazole-containing compounds as potential anticancer agents, targeting specific kinases involved in tumor growth and progression. [, , , , , , ]
  • Antibacterial Activity: Some pyrazole derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]
  • Glycine Transporter 1 Inhibition: A paper highlights the discovery of a potent GlyT1 inhibitor based on a pyrazole scaffold. GlyT1 inhibitors are investigated for treating neurological disorders like schizophrenia. []
  • MET Kinase Inhibition: Multiple papers focus on pyrazole-based inhibitors of MET kinase, a receptor tyrosine kinase implicated in various cancers. [, , ]
  • ERK1/2 Kinase Inhibition: A study describes the development of GDC-0994, an orally bioavailable pyrazole derivative that selectively inhibits ERK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer. []
  • Anti-inflammatory Activity and Analgesia: A study explored the potential of a novel pyrazole compound, LQFM039, as an anti-inflammatory and analgesic agent. The research suggested a mechanism of action involving the NO/cGMP pathway and calcium channels. []

Material Science:

The pursuit of high-energy-density materials (HEDMs) has led to the investigation of nitrogen-rich pyrazole derivatives. These compounds offer the potential for increased energy output and enhanced safety profiles. [, ]

Coordination Chemistry:

Pyrazole derivatives can act as ligands in coordination complexes. Studies investigated the synthesis and properties of gadolinium(III) [] and copper(II) [] complexes containing pyrazole-based ligands. These complexes may have applications in areas such as contrast agents for magnetic resonance imaging (MRI) or catalysis.

Crystallography:

Several papers report the crystal structures of novel pyrazole derivatives. This structural information is crucial for understanding the molecular properties and potential applications of these compounds. [, , , , , , , , , ]

Computational Chemistry:

  • Density Functional Theory (DFT) Studies: This method allows for the calculation of electronic structures and molecular properties. [, ]
  • Molecular Docking: This technique predicts the binding affinity and interactions between a small molecule and a target protein, aiding in drug design. [, ]

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

    Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It was designed through superposition of different chemical scaffolds to enhance inhibitory activity against GlyT1 []. In preclinical studies, 7w demonstrated significant effects in rodent models for schizophrenia without undesirable central nervous system side effects [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase []. This compound exhibits nanomolar inhibition of MET kinase activity and displays promising preclinical pharmacokinetic properties []. In vivo studies demonstrated significant inhibition of MET phosphorylation and robust tumor growth inhibition in a MET-dependent mouse efficacy model [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

    Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound targets the RAS/RAF/MEK/ERK signaling cascade, which is often activated in cancers harboring BRAF or RAS mutations [].

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

    Compound Description: Volitinib is a highly potent and selective c-Met inhibitor []. This compound exhibits good antitumor activity in a human glioma xenograft model [].

    Compound Description: These are a series of compounds synthesized and evaluated for their antitumor and antibacterial activities []. Some derivatives displayed promising activity against both cancer cells and bacteria [].

Properties

CAS Number

1415719-63-9

Product Name

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C10H15N5/c1-3-14-6-9(8(2)13-14)7-15-10(11)4-5-12-15/h4-6H,3,7,11H2,1-2H3

InChI Key

OGDHARQTMQOCCB-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)CN2C(=CC=N2)N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C(=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.